

Crystal Structure of NSC 109555 with Checkpoint Kinase 2 (Chk2): A Technical Guide

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Compound of Interest

Compound Name: NSC 109555

Cat. No.: B10752343

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the crystal structure of the potent and selective inhibitor **NSC 109555** in complex with its target, Checkpoint Kinase 2 (Chk2). The structural and functional data presented herein offer a valuable resource for the rational design of novel Chk2 inhibitors for therapeutic applications.

Introduction to Chk2 and NSC 109555

Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a critical role in the DNA damage response pathway.^[1] Activated by genomic instability and DNA damage, Chk2 can trigger cell cycle arrest to allow for DNA repair or induce apoptosis if the damage is too severe.^[1] As such, inhibitors of Chk2 are of significant interest in oncology, potentially enhancing the efficacy of DNA-damaging chemotherapeutics.^{[1][2]}

NSC 109555 is a novel, potent, and selective ATP-competitive inhibitor of Chk2.^{[1][2][3]} Its unique chemical scaffold represents a promising starting point for the development of new Chk2-targeted therapies.^{[1][3]} The co-crystal structure of **NSC 109555** with the catalytic domain of Chk2 provides a detailed molecular blueprint for understanding its inhibitory mechanism and for guiding structure-based drug design efforts.^{[1][2][3]}

Quantitative Data Summary

The following tables summarize the key quantitative data for the interaction of **NSC 109555** with Chk2 and the crystallographic data for the complex.

Table 1: Inhibitor Potency and Selectivity

Compound	Target	IC50 (nM)	Inhibition Type
NSC 109555	Chk2	240[1][2][3]	ATP-competitive[1][2]
NSC 109555	Chk1	> 10,000[1][2]	-

Table 2: Crystallographic Data and Refinement Statistics for Chk2-**NSC 109555** Complex (PDB ID: 2W0J)

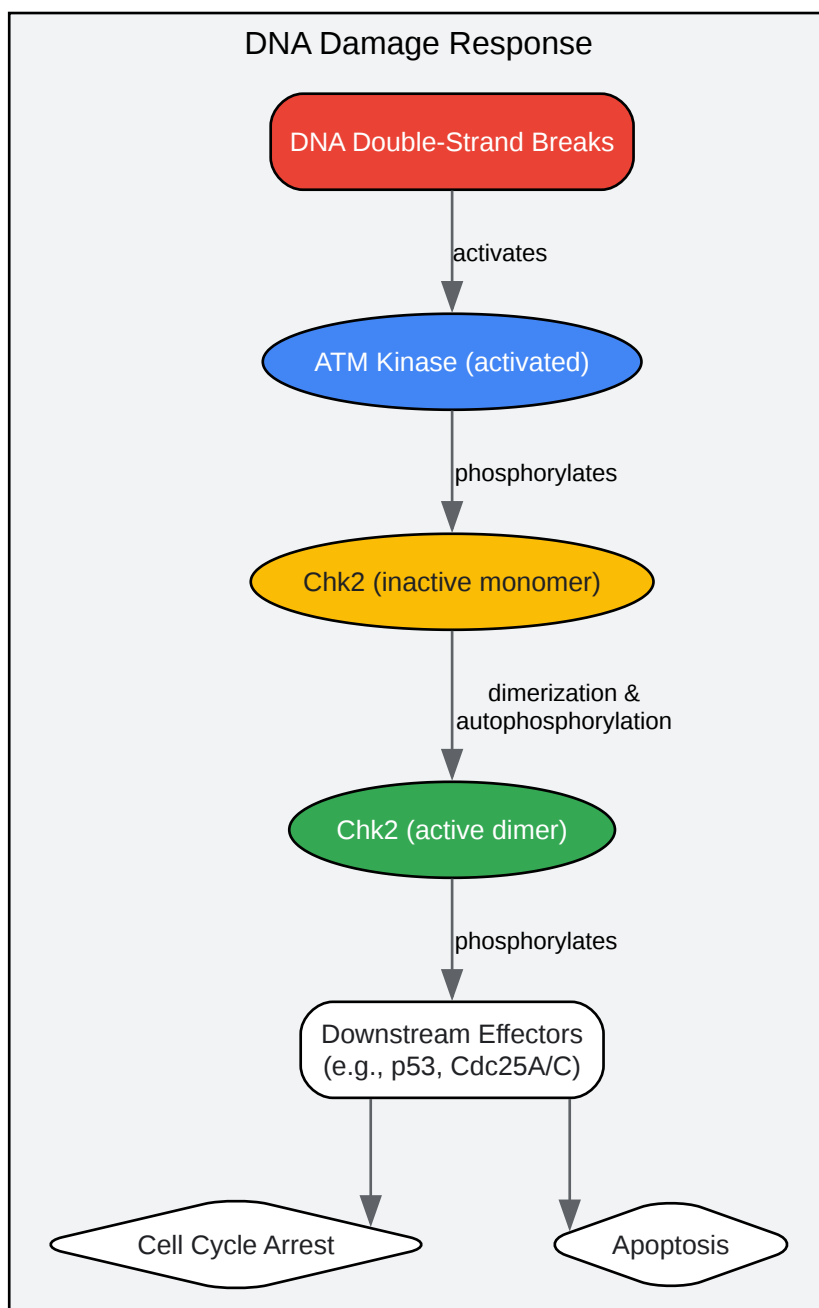
Data Collection	
Space group	P3221[1]
Cell dimensions	
a, b, c (Å)	90.9, 90.9, 93.6[1]
α , β , γ (°)	90, 90, 120
Resolution (Å)	2.05[2]
Rsym or Rmerge	-
I / σ I	-
Completeness (%)	-
Redundancy	-
Refinement	
Resolution (Å)	2.05
No. reflections	-
Rwork / Rfree	-
No. atoms	
Protein	-
Ligand	-
Water	-
B-factors	
Protein	-
Ligand	-
Water	-
R.m.s. deviations	
Bond lengths (Å)	-

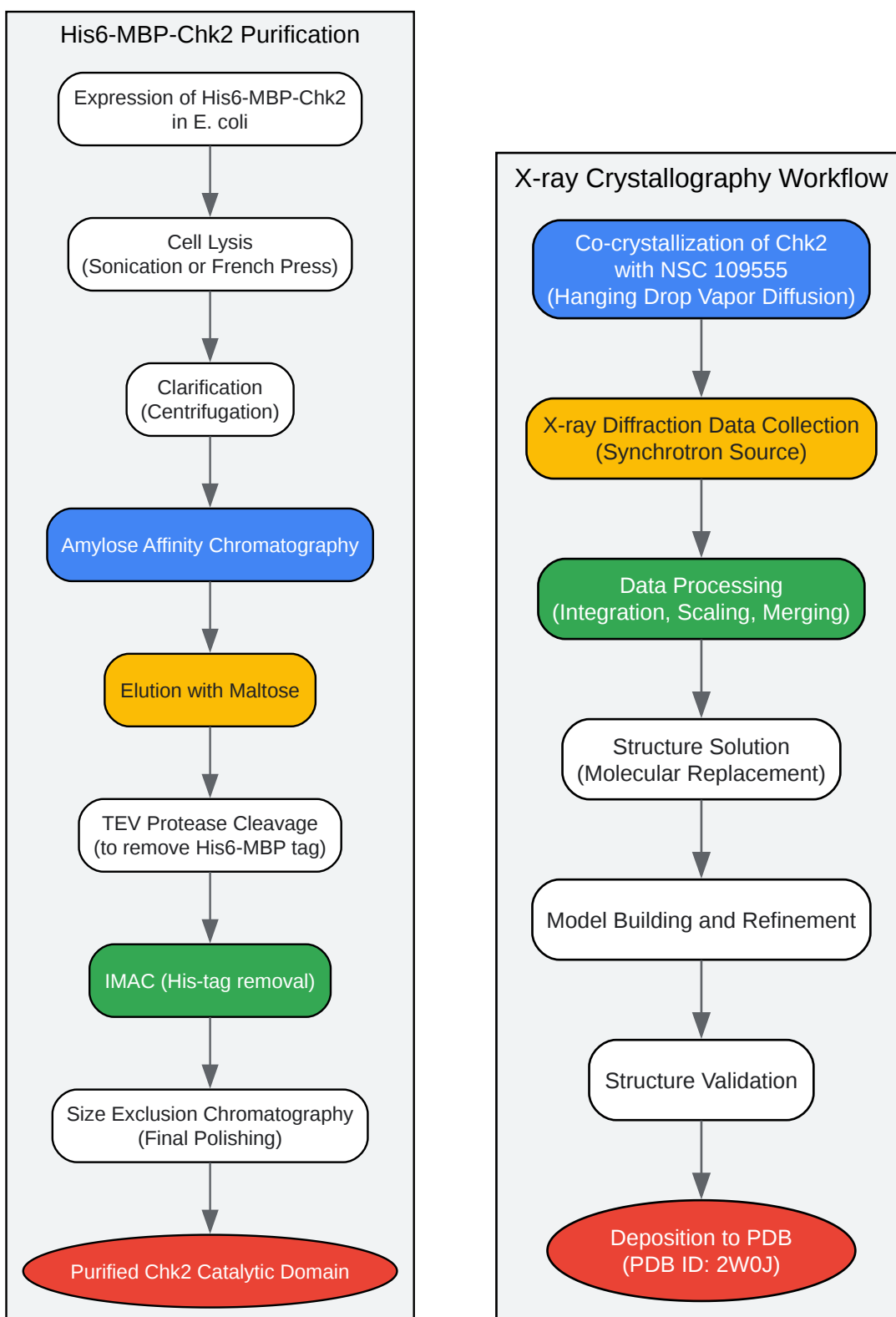
Bond angles (°)	-
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Note: Detailed refinement statistics were not available in the public search results. For complete data, refer to the PDB entry 2W0J.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the Chk2 signaling pathway and the experimental workflows for protein purification and structure determination.





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References

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- To cite this document: BenchChem. [Crystal Structure of NSC 109555 with Checkpoint Kinase 2 (Chk2): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10752343#crystal-structure-of-nsc-109555-with-chk2]

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